3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea
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Overview
Description
3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a chloropyridinyl group and a methoxyphenylacetyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea typically involves the reaction of 2-chloropyridine-3-amine with 2-(4-methoxyphenyl)acetyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-pyridinol: A related compound with a hydroxyl group instead of a thiourea moiety.
(2-chloropyridin-3-yl)bis(2-(methylthio)pyrimidin-4-yl)methanol: Another derivative with different substituents on the pyridine ring.
Uniqueness
3-(2-chloropyridin-3-yl)-1-[2-(4-methoxyphenyl)acetyl]thiourea is unique due to the presence of both a chloropyridinyl group and a methoxyphenylacetyl group attached to a thiourea moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-21-11-6-4-10(5-7-11)9-13(20)19-15(22)18-12-3-2-8-17-14(12)16/h2-8H,9H2,1H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQYBKMMUWFXEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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